[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol dihydrochloride is formally named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol; dihydrochloride . This nomenclature reflects its core heterocyclic oxazole ring substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 5-position with a 2-aminoethyl side chain (-CH2CH2NH2), with two hydrochloride counterions.
The structural representation (Figure 1) comprises:
- A 1,3-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3).
- A hydroxymethyl group (-CH2OH) attached to the 4-position of the oxazole ring.
- A 2-aminoethyl substituent (-CH2CH2NH2) at the 5-position of the oxazole ring.
- Two hydrochloride groups protonating the primary amine functionalities.
The simplified molecular-input line-entry system (SMILES) notation for this compound is C1=NC(=C(O1)CCN)CO.Cl.Cl, which encodes the connectivity of atoms and the presence of chloride ions. The InChIKey DKWHWULBFFNGLX-UHFFFAOYSA-N provides a unique identifier for computational referencing.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service (CAS) Registry Number for this compound is 2402828-51-5 . Alternative synonyms and identifiers include:
| Synonym | Source |
|---|---|
| [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol; dihydrochloride | PubChem |
| (5-(2-Aminoethyl)oxazol-4-yl)methanol dihydrochloride | PubChem |
| AT18733 | PubChem |
These synonyms are used interchangeably in chemical databases and commercial catalogs.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula of [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol dihydrochloride is C₆H₁₂Cl₂N₂O₂ , with a molecular weight of 215.07 g/mol . A stoichiometric breakdown is provided below:
| Element | Quantity | Atomic Contribution (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.01 | 72.06 |
| H | 12 | 1.008 | 12.10 |
| Cl | 2 | 35.45 | 70.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 215.08 |
The dihydrochloride form arises from the protonation of the two amine groups (-NH2) in the parent compound, [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol (C₆H₁₀N₂O₂), by hydrochloric acid (HCl). This ionic modification enhances the compound’s solubility in polar solvents and stabilizes the amine groups against oxidation.
Properties
IUPAC Name |
[5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.2ClH/c7-2-1-6-5(3-9)8-4-10-6;;/h4,9H,1-3,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWHWULBFFNGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)CCN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminoethyl and methanol groups. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The aminoethyl group can be introduced through nucleophilic substitution reactions, while the methanol group can be added via reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a saturated ring system.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated ring systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol; dihydrochloride serves as a versatile building block. It can be utilized to construct more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution. These reactions allow chemists to explore new derivatives with potentially enhanced properties.
Biology
This compound has been investigated for its role as a biochemical probe or ligand in binding studies. Its ability to interact with specific molecular targets makes it valuable in research aimed at understanding enzyme mechanisms or receptor interactions .
Medicine
Recent studies have explored the therapeutic potential of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol; dihydrochloride in treating various diseases:
- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties against certain pathogens.
- Anticancer Activity : Research indicates that derivatives of oxazole compounds can show significant cytotoxic effects against cancer cell lines, making this compound a candidate for further anticancer drug development .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in material science and engineering.
Anticancer Activity Evaluation
A study highlighted the synthesis of related oxazole compounds and their evaluation for anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The results demonstrated that specific modifications to the oxazole structure could enhance cytotoxicity, suggesting potential pathways for developing effective cancer therapies .
Binding Studies
Another research effort focused on using [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol; dihydrochloride as a ligand in binding studies with enzymes. The binding affinity was measured using various biochemical assays, revealing insights into how structural variations influence interaction strength with target proteins .
Mechanism of Action
The mechanism of action of [5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Oxazole derivatives (e.g., the target compound) are distinct from oxazolidinones (saturated rings with a ketone) and thiadiazoles/thiazoles (sulfur-containing rings), which influence electronic properties and bioactivity .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., the target compound and ’s thiazole derivative) are typically water-soluble, facilitating formulation for in vivo studies .
- Stability: Oxazole rings are generally stable under physiological conditions, whereas oxazolidinones may undergo hydrolysis due to the lactam structure .
Pharmacological Activities
- Antimicrobial Potential: Oxazole derivatives, such as those in , exhibit antimicrobial activity via interactions with bacterial enzymes or membranes. The target compound’s hydroxymethyl group may enhance binding to microbial targets .
- Neurological Applications: Thiazole analogs () act as mGluR5 antagonists, suggesting the target compound’s aminoethyl group could similarly modulate glutamate receptors if structurally optimized .
Biological Activity
[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the aminoethyl group contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 25 to 30 µg/mL against common pathogens such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxazole Derivative 1 | 25 | E. coli |
| Oxazole Derivative 2 | 30 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, oxazole derivatives have shown antifungal activity, particularly against Candida albicans. The effective concentrations for antifungal activity are generally higher than those for antibacterial activity, often requiring dosages between 45 and 60 µg/mL .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Key Enzymes : Some oxazole derivatives inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis.
Study on Antimicrobial Efficacy
A study conducted on a series of synthesized oxazole derivatives reported varying degrees of antimicrobial activity. The study highlighted that modifications in the oxazole structure significantly influenced the biological activity. For example, the introduction of halogen substituents enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Research has also focused on the SAR of oxazole derivatives. It was found that specific functional groups attached to the oxazole ring could enhance or diminish biological activity . This information is crucial for the design of new compounds with improved efficacy.
Q & A
Q. What are the key synthetic strategies for preparing [5-(2-aminoethyl)-1,3-oxazol-4-yl]methanol dihydrochloride?
The synthesis of oxazole derivatives typically involves cyclization reactions of amino alcohols or thioamides. For example, analogous oxadiazole compounds are synthesized by reacting amines with chloroacetyl chloride in dioxane under basic conditions (triethylamine) to form intermediates, followed by purification via recrystallization (ethanol-DMF mixtures) . For the dihydrochloride salt, post-synthetic treatment with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., dry ether) is common to improve solubility and stability. Purity is validated via TLC and melting point analysis .
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- IR spectroscopy : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, O-H/N-H stretches).
- NMR : ¹H NMR resolves the oxazole ring protons (δ 6.5–8.5 ppm), aminoethyl groups (δ 2.5–3.5 ppm), and methanol protons (δ 3.5–4.5 ppm). ¹³C NMR confirms the oxazole carbons (100–150 ppm) .
- X-ray crystallography : Definitive proof of stereochemistry and hydrogen bonding, as demonstrated for related imidazole-ethanol solvates .
Q. What are standard purity assessment protocols for this compound?
- Thin-layer chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane/methanol mixtures; compare Rf values against standards .
- Loss on drying : Dry at 105°C for 3 hours; acceptable loss ≤0.5% .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C₇H₁₄Cl₂N₂O₂ requires C 35.46%, H 5.95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in oxazole functionalization?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution in aminolysis steps .
- Base choice : Triethylamine (TEA) vs. pyridine affects reaction rates; TEA is preferred for scavenging HCl in situ .
- Temperature control : Reflux (80–100°C) vs. room temperature impacts cyclization efficiency. Kinetic studies using HPLC can identify optimal conditions .
Q. How do researchers resolve contradictions in reported bioactivity data for oxazole derivatives?
Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted amines) can skew bioassays. Validate via HPLC-MS .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) alter bioavailability. Standardize protocols using pharmacopeial guidelines .
- Salt form effects : Dihydrochloride vs. free base forms may differ in solubility and membrane permeability. Compare IC₅₀ values under controlled pH .
Q. What advanced techniques characterize intermolecular interactions of this compound?
- DSC/TGA : Thermal stability analysis identifies decomposition points and hydrate/solvate formation .
- 2D NMR (COSY, NOESY) : Maps proton-proton coupling in crowded spectral regions (e.g., oxazole-ethanol interactions) .
- Molecular docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
Q. How can researchers design in vitro studies to evaluate mechanism of action?
- Target identification : Screen against kinase/GPCR panels using fluorescence polarization assays .
- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS to assess CYP450 interactions .
- Cytotoxicity profiling : Use MTT assays on cancer/normal cell lines (e.g., MCF-7 vs. HEK293) to determine selectivity indices .
Methodological Notes for Data Interpretation
- Handling hygroscopicity : Store dihydrochloride salts in desiccators with anhydrous CaCl₂ to prevent hydration .
- Crystallization challenges : Use mixed solvents (ethanol-water) to avoid oiling out; seed with pure crystals to induce nucleation .
- Bioactivity normalization : Express dose-response data as % inhibition relative to positive controls (e.g., ampicillin for antibacterial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
